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Imidacloprid impurity 2-d4 (hydrochloride)

Cat. No.: B12404149
M. Wt: 251.15 g/mol
InChI Key: HAFNUTBIMPVXKF-URZLSVTISA-N
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Description

Contextual Significance of Deuterated Standards in Modern Chemical Research

In the pursuit of scientific accuracy and precision, deuterated internal standards have become indispensable tools in analytical chemistry. clearsynth.com These standards are compounds where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612) (D). clearsynth.comacanthusresearch.com This isotopic labeling imparts a higher molecular mass without significantly altering the chemical properties of the molecule. acanthusresearch.com

The primary application for these standards is in quantitative analysis, especially when coupled with mass spectrometry (MS) techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). clearsynth.comcaymanchem.com When analyzing a sample, a known quantity of the deuterated standard is added. Because the labeled standard behaves almost identically to the unlabeled target analyte during sample preparation, extraction, and chromatographic separation, it can effectively compensate for any sample loss or variability in the analytical process. acanthusresearch.comwisdomlib.org

The key advantages of using deuterated standards include:

Enhanced Accuracy and Precision: They serve as ideal internal standards, correcting for variations in extraction recovery and matrix effects, where other components in a complex sample can suppress or enhance the analyte's signal. clearsynth.comwisdomlib.org

Improved Method Reliability: By co-eluting with the analyte, they provide a reliable reference point for retention time and quantification, ensuring the robustness of the analytical method. clearsynth.com

Accurate Quantification: The mass spectrometer can easily distinguish between the analyte and the heavier deuterated standard, allowing for precise quantification by comparing the signal intensity of the analyte to that of the known amount of the internal standard. acanthusresearch.com

While highly effective, care must be taken to ensure the isotopic label is placed in a stable, non-exchangeable position within the molecule to prevent the loss of deuterium, which could compromise the accuracy of the results. acanthusresearch.comsigmaaldrich.com

Rationale for Academic Investigation of Imidacloprid (B1192907) Impurity 2-d4 (hydrochloride) as an Analytical and Mechanistic Probe

Imidacloprid is a systemic neonicotinoid insecticide used extensively in agriculture to protect crops from various pests. nih.govwikipedia.org Its widespread use necessitates the monitoring of its residues and degradation products in environmental samples like soil and water, as well as in food products and biological tissues, to ensure compliance with regulatory limits. nih.govepa.gov

One of the significant metabolites and impurities of imidacloprid is Desnitro-imidacloprid. nih.gov The accurate detection and quantification of this impurity, alongside the parent compound, is crucial for comprehensive residue analysis and environmental monitoring. This is where Imidacloprid impurity 2-d4 (hydrochloride), also known as Desnitro-imidacloprid Hydrochloride-d4, becomes critically important. nih.gov

The rationale for its use in scientific research is grounded in the need for a reliable internal standard for the quantitative analysis of imidacloprid and its impurities. caymanchem.comnih.gov By using this deuterated compound, researchers can develop highly sensitive and selective analytical methods, such as LC-MS/MS, to:

Accurately quantify trace levels of Desnitro-imidacloprid in complex matrices.

Overcome signal suppression or enhancement from matrix components in samples like crayfish tissue, soil, or agricultural products. nih.govsigmaaldrich.com

The investigation and use of Imidacloprid impurity 2-d4 (hydrochloride) are therefore driven by the analytical challenges posed by its parent compounds and the regulatory demand for precise and verifiable measurements.

Chemical Compound Data

Below are the detailed properties of Imidacloprid impurity 2-d4 (hydrochloride) and its parent compounds.

Table 1: Properties of Imidacloprid Impurity 2-d4 (hydrochloride)

PropertyValueSource
IUPAC Name 1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-amine;hydrochloride nih.gov
Synonyms Desnitro-imidacloprid Hydrochloride-d4, 1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-1H-imidazol-2-amine Hydrochoride-d4 nih.gov
Molecular Formula C₉H₁₂Cl₂N₄ nih.gov
Molecular Weight 251.15 g/mol nih.gov
Monoisotopic Mass 250.0690088 Da nih.gov

Table 2: Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key RoleSource
Imidacloprid C₉H₁₀ClN₅O₂255.66Parent Insecticide wikipedia.org
Imidacloprid-d4 (B124505) C₉H₆D₄ClN₅O₂259.69Deuterated standard for Imidacloprid
Desnitro-imidacloprid hydrochloride C₉H₁₂Cl₂N₄Not specifiedNon-deuterated impurity/metabolite nih.gov
6-Chloronicotinic acid Not specifiedNot specifiedMetabolite of Imidacloprid wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12Cl2N4 B12404149 Imidacloprid impurity 2-d4 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12Cl2N4

Molecular Weight

251.15 g/mol

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-amine;hydrochloride

InChI

InChI=1S/C9H11ClN4.ClH/c10-8-2-1-7(5-13-8)6-14-4-3-12-9(14)11;/h1-2,5H,3-4,6H2,(H2,11,12);1H/i3D2,4D2;

InChI Key

HAFNUTBIMPVXKF-URZLSVTISA-N

Isomeric SMILES

[2H]C1(C(N(C(=N1)N)CC2=CN=C(C=C2)Cl)([2H])[2H])[2H].Cl

Canonical SMILES

C1CN(C(=N1)N)CC2=CN=C(C=C2)Cl.Cl

Origin of Product

United States

Synthetic Strategies and Chemical Characterization for Deuterated Imidacloprid Analogs

Advanced Synthetic Routes for Imidacloprid (B1192907) Impurity 2-d4 (hydrochloride)

A major impurity of imidacloprid is 1,3-bis-[(6-chloro-3-pyridylmethyl)-N-nitroimidazolidin-2-ylideneamine]. It is plausible that "Imidacloprid impurity 2" refers to this compound. The synthesis of its d4-analog would likely start with a deuterated version of the imidazolidine (B613845) ring.

A potential synthetic pathway could be as follows:

Synthesis of Deuterated Ethylene (B1197577) Diamine: The synthesis would commence with the reduction of a suitable precursor, such as a dinitrile or a di-amide, using a deuterium (B1214612) source like deuterium gas (D2) with a catalyst or a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4).

Formation of Deuterated Imidazolidine Intermediate: The resulting deuterated ethylene diamine (1,2-diaminoethane-d4) would then be reacted to form the core imidazolidine structure.

Reaction with 2-chloro-5-chloromethylpyridine: The deuterated imidazolidine intermediate is then reacted with 2-chloro-5-chloromethylpyridine. In the case of the impurity, a 1:2 molar ratio of the imidazolidine intermediate to 2-chloro-5-chloromethylpyridine would be used to favor the formation of the di-substituted product. This reaction is typically carried out in the presence of a base.

Formation of the Hydrochloride Salt: The final step involves the treatment of the synthesized deuterated impurity with hydrochloric acid to yield Imidacloprid impurity 2-d4 (hydrochloride).

Table 1: Proposed Key Synthetic Reactions and Conditions

StepReactantsReagents and ConditionsProduct
1OxalonitrileLiAlD4, Anhydrous THF, Reflux1,2-Diaminoethane-1,1,2,2-d4
21,2-Diaminoethane-1,1,2,2-d4Cyanogen bromide2-Amino-2-imidazoline-4,4,5,5-d4
32-Amino-2-imidazoline-4,4,5,5-d4Nitric Acid/Acetic AnhydrideN-nitro-2-amino-2-imidazoline-4,4,5,5-d4
4N-nitro-2-amino-2-imidazoline-4,4,5,5-d42-chloro-5-chloromethylpyridine (2 eq.), Base (e.g., NaH), DMF1,3-bis-[(6-chloro-3-pyridylmethyl)-N-nitroimidazolidin-2-ylideneamine]-d4
51,3-bis-[(6-chloro-3-pyridylmethyl)-N-nitroimidazolidin-2-ylideneamine]-d4HCl in EtherImidacloprid impurity 2-d4 (hydrochloride)

Spectroscopic and Chromatographic Characterization Methodologies for Isotopic Purity and Structural Integrity

The comprehensive characterization of Imidacloprid impurity 2-d4 (hydrochloride) is essential to confirm its chemical structure, and to determine its isotopic purity and enrichment. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the molecular weight and elemental composition of the synthesized compound. alliedacademies.org For deuterated compounds, MS is critical for assessing the isotopic purity by analyzing the distribution of isotopologues. alliedacademies.orgscribd.com The mass spectrum will show a molecular ion peak corresponding to the d4-labeled compound, as well as smaller peaks for d0 to d3 species, allowing for the calculation of the percentage of isotopic enrichment.

Chromatographic Characterization:

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the chemical purity of the synthesized compound. nih.govnih.gov A reversed-phase HPLC method, typically with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, is commonly used for the analysis of imidacloprid and its related compounds. nih.gov UV detection is often utilized, with a detection wavelength around 270 nm. nih.gov The retention time of the synthesized impurity can be compared to that of a non-deuterated standard to confirm its identity.

Table 2: Analytical Characterization Data for Imidacloprid Analogs

Analytical TechniqueParameterExpected Result for Imidacloprid impurity 2-d4 (hydrochloride)
¹H NMR Chemical Shift (δ)Absence of peaks for the CH2-CH2 protons of the imidazolidine ring. Signals corresponding to the pyridinyl and methyl protons would be present.
¹³C NMR Chemical Shift (δ)Signals for the deuterated carbons would be observed as low-intensity multiplets due to C-D coupling. Other carbon signals would be consistent with the proposed structure.
Mass Spectrometry (ESI-MS) [M+H]⁺Expected m/z value for C17H17D4ClN10O4 would be observed, confirming the incorporation of four deuterium atoms.
HPLC Retention TimeA single major peak indicating high chemical purity. The retention time would be very similar to the non-deuterated analog under the same chromatographic conditions.
Isotopic Purity (from MS) % d4The relative intensities of the mass peaks for the d0, d1, d2, d3, and d4 species are used to calculate the percentage of the d4 isotopologue, which should be high (typically >98%).

Advanced Analytical Methodologies Utilizing Imidacloprid Impurity 2 D4 Hydrochloride As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry in Quantification of Imidacloprid (B1192907)

Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method of measurement that provides highly accurate and traceable results. rsc.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard, in this case, Imidacloprid impurity 2-d4 (hydrochloride), to a sample containing the analyte of interest, Imidacloprid. osti.gov This deuterated standard is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms. sigmaaldrich.com

The spiked sample is then subjected to extraction, cleanup, and analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). proquest.com During mass spectrometric detection, the instrument distinguishes between the native Imidacloprid and the deuterated internal standard based on their mass-to-charge ratios (m/z). The concentration of the native analyte is then calculated based on the measured isotope ratio of the spiked sample, the known amount of the added spike, and the isotope ratio of the spike itself. osti.gov

A key advantage of IDMS is that once the isotopic standard is homogenized with the sample, any subsequent sample loss during preparation and analysis affects both the analyte and the standard equally, thus not impacting the final measured ratio and the accuracy of the quantification. rsc.org This makes IDMS particularly robust for analyzing complex matrices where analyte recovery can be variable. The use of Imidacloprid-d4 (B124505) has been demonstrated to be effective for the accurate determination of Imidacloprid in various samples, including kimchi cabbage reference materials. proquest.com

Sample Preparation Techniques for Complex Matrices

The effective preparation of samples is a critical step to extract Imidacloprid and remove interfering components from the matrix, which can suppress or enhance the analyte signal during MS analysis.

Environmental matrices such as water and soil often contain a wide range of organic and inorganic substances that can interfere with the analysis of Imidacloprid.

For water samples, solid-phase extraction (SPE) is a commonly employed technique. nih.gov For instance, a method for analyzing neonicotinoids in environmental water used a metal-organic framework-based mixed matrix membrane for dispersive membrane extraction, achieving high sensitivity with limits of detection in the range of 0.013–0.064 μg L⁻¹. mdpi.com In another approach for surface and wastewater, samples are extracted to achieve a reporting limit of 0.0050 µg/L. caltestlabs.com

In soil, the extraction process can be more challenging due to the strong interaction of Imidacloprid with soil components. Solvent extraction with acetonitrile (B52724) is a common first step. sigmaaldrich.com To mitigate matrix effects, which can be significant in complex extracts, dilution of the sample extract is a simple and effective strategy. gimitec.com For example, a 10-fold dilution of ginger extracts was shown to reduce ion suppression and improve peak shape for certain pesticides. gimitec.com

Matrix Extraction/Cleanup Technique Key Findings
Environmental WaterDispersive membrane extraction with MOF-MMMs followed by HPLCLODs of 0.013–0.064 μg L⁻¹; Recoveries of 72.50–117.98%. mdpi.com
Surface & WastewaterSolid-phase extraction followed by HPLCReporting limit of 0.0050 µg/L. caltestlabs.com
SoilSolvent extraction with acetonitrileImidacloprid-d4 can be used as an internal standard for determination by chromatography. sigmaaldrich.com

Table 1: Extraction and Cleanup Techniques for Environmental Samples

Biological specimens like animal tissues, plasma, and pollen present unique challenges due to their high protein and lipid content.

A widely used technique for such matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). nih.gov For the analysis of Imidacloprid and its metabolites in crayfish tissues, a QuEChERS-based method was developed using acetonitrile with 0.1% acetic acid for extraction and a neutral alumina (B75360) column with primary secondary amine for cleanup. This method yielded recoveries between 80.6% and 112.7%. nih.gov

For avian tissue samples, a modified QuEChERS method has been used for the quantitation of neonicotinoids, achieving limits of detection between 0.12 and 0.36 ng/g. nih.gov In the analysis of goat tissues, a liquid-phase extraction with acetonitrile followed by a cleanup with a mixture of acetonitrile and hexane (B92381) resulted in recoveries of 92-98%. alliedacademies.org

Matrix Extraction/Cleanup Technique Recovery (%) RSD (%)
Crayfish TissuesQuEChERS with acetonitrile/acetic acid extraction and alumina/PSA cleanup80.6 - 112.74.2 - 12.6 nih.gov
Avian TissuesModified QuEChERS--
Goat TissuesLiquid-phase extraction with acetonitrile and cleanup with acetonitrile/hexane92 - 98-

Table 2: Sample Preparation for Biological Specimens

The analysis of Imidacloprid in food and agricultural products is essential for ensuring consumer safety. The QuEChERS method is also a preferred approach for these matrices. nih.gov

For pepper, a modified QuEChERS method using acetonitrile with 1% glacial acetic acid for extraction and primary secondary amine (PSA) and C18 for cleanup resulted in average recoveries of 70-120% for Imidacloprid and its metabolites. researchgate.netsemanticscholar.org In the development of a reference material for kimchi cabbage, a combination of HLB and Carb solid-phase extraction (SPE) cartridges was used for cleanup, leading to reliable and reproducible results for Imidacloprid quantification using Imidacloprid-d4 as an internal standard. proquest.com For complex dietary samples, a method involving cold-induced phase separation and pre-column dilution injection has been established for enhanced sensitivity and effective cleanup. bohrium.com

Matrix Extraction/Cleanup Technique Recovery (%) RSD (%)
PepperModified QuEChERS with acetonitrile/acetic acid and PSA/C18 cleanup70 - 120< 20 researchgate.netsemanticscholar.org
Kimchi CabbageHLB and Carb SPE cleanup-< 1 proquest.com
Mango, CowpeaAcetonitrile with 1% acetic acid extraction90 - 110< 5 nih.gov

Table 3: Sample Preparation for Food and Agricultural Products

Chromatographic Separation Techniques Applied with Isotopic Standards

Following sample preparation, chromatographic separation is necessary to separate Imidacloprid and its metabolites from other co-extracted compounds before detection by mass spectrometry.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), particularly in the reversed-phase mode, are the most common techniques for the analysis of Imidacloprid. idosi.orgnih.gov These systems are typically coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. nih.gov

A C18 column is frequently used as the stationary phase. idosi.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or acetic acid to improve peak shape and ionization efficiency. nih.govsigmaaldrich.com For instance, a separation of Imidacloprid and its degradation products was achieved using a mobile phase of 0.4% pentanol (B124592) in water with 0.2% acetic acid. nih.gov

The use of Imidacloprid impurity 2-d4 (hydrochloride) as an internal standard in these LC-MS/MS methods allows for the correction of any variability in the chromatographic run and the ionization process, leading to highly accurate quantification. proquest.comnih.gov

Parameter Typical Conditions
Technique Reversed-Phase HPLC/UHPLC-MS/MS idosi.orgnih.gov
Column C18 idosi.org
Mobile Phase Acetonitrile/Water or Methanol/Water with formic or acetic acid nih.govsigmaaldrich.com
Detector Tandem Mass Spectrometer (MS/MS) nih.gov
Internal Standard Imidacloprid-d4 proquest.com

Table 4: Typical Liquid Chromatography Conditions for Imidacloprid Analysis

Gas Chromatography Approaches for Derivatized Imidacloprid Analytes

Due to the low volatility of imidacloprid, direct analysis by gas chromatography (GC) is often challenging. free.fr To overcome this, derivatization techniques are employed to convert the analytes into more volatile and thermally stable compounds suitable for GC analysis. A common approach involves the hydrolysis of imidacloprid in a basic medium to form a more volatile derivative. free.frrsc.org This hydrolysis product can then be extracted and analyzed by GC coupled with a mass spectrometer (GC-MS). free.frrsc.org

The use of a deuterated internal standard, such as Imidacloprid impurity 2-d4 (hydrochloride), is critical in this workflow. The internal standard is added to the sample at the beginning of the analytical procedure and undergoes the same hydrolysis and extraction steps as the target analyte. By comparing the chromatographic peak area of the derivatized analyte to that of the deuterated internal standard, variations in sample preparation, injection volume, and instrument response can be effectively compensated for, leading to highly accurate and precise quantification. The selection of an appropriate deuterated analog is vital and depends on the specific derivatization method to ensure suitable ion pairs for quantification with minimal cross-contribution. nih.gov

Table 1: GC-MS Parameters for Derivatized Imidacloprid Analysis

ParameterValue/ConditionReference
Derivatization Basic hydrolysis free.frrsc.org
Extraction Solvent Chloroform free.frrsc.org
GC Column (Not specified in reviewed sources)
Detector Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode free.frrsc.org
Internal Standard Deuterated analog (e.g., [2H10]anthracene in some studies) free.frrsc.org

Capillary Electrophoresis Coupled with Mass Spectrometry

Capillary electrophoresis (CE) offers a high-efficiency separation technique for the analysis of polar and charged compounds, making it a suitable alternative to liquid chromatography for certain applications. When coupled with mass spectrometry (CE-MS), it provides a powerful tool for the analysis of neonicotinoid insecticides, including imidacloprid. nih.govresearchgate.net CE-MS methods have been developed for the simultaneous analysis of multiple neonicotinoids in various matrices. nih.govresearchgate.net

In CE-MS analysis, Imidacloprid impurity 2-d4 (hydrochloride) can be employed as an internal standard to improve the quantitative performance of the method. The internal standard helps to correct for fluctuations in migration time and ionization efficiency, which can be influenced by the sample matrix and experimental conditions. The optimization of CE separation parameters, such as buffer concentration, pH, and applied voltage, is crucial for achieving good resolution and peak shape for both the analyte and the internal standard. nih.govresearchgate.net

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry is the cornerstone of modern analytical methods for pesticide residue analysis due to its high sensitivity and selectivity. nih.gov The use of a deuterated internal standard like Imidacloprid impurity 2-d4 (hydrochloride) is integral to robust MS-based quantification.

Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) Mode

Tandem mass spectrometry (MS/MS) operated in the multiple reaction monitoring (MRM) mode is the gold standard for targeted quantification of trace-level contaminants. This technique involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]+) of the analyte and its internal standard in the first mass analyzer. These selected ions are then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. The transition from the precursor ion to the product ion is highly specific to the analyte of interest. For imidacloprid, a common transition monitored is from m/z 256.0594 to m/z 209.0588. researchgate.net

By using Imidacloprid impurity 2-d4 (hydrochloride) as an internal standard, a specific MRM transition is also monitored for the deuterated analog. The ratio of the peak area of the analyte's MRM transition to that of the internal standard's MRM transition is used for quantification. This approach effectively minimizes matrix effects and compensates for any variability during the analytical process, leading to highly reliable and accurate results.

High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. nih.gov This capability allows for the determination of the elemental composition of detected ions, which is invaluable for the identification of unknown metabolites and transformation products of imidacloprid. thermofisher.comresearchgate.net

In untargeted or suspect screening analysis using HRMS, Imidacloprid impurity 2-d4 (hydrochloride) serves as a crucial "lock mass" or reference compound. Its known exact mass helps to ensure the mass accuracy of the entire dataset. Furthermore, in quantitative studies using HRMS, the internal standard is used in the same way as in tandem MS to provide accurate quantification by correcting for instrumental drift and matrix-induced signal suppression or enhancement. The use of HRMS has been instrumental in identifying novel imidacloprid metabolites in various crops. hpst.cz

Ionization Techniques and Their Optimization for Deuterated Analogs

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of polar pesticides like imidacloprid by LC-MS. researchgate.net The efficiency of the ionization process can be significantly influenced by various source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. researchgate.netwiley.com The optimization of these parameters is critical to maximize the signal intensity of both the analyte and its deuterated internal standard.

The goal of optimization is to find conditions that provide stable and efficient ionization for both the non-deuterated analyte and Imidacloprid impurity 2-d4 (hydrochloride). While the chemical properties are very similar, slight differences in ionization efficiency can exist. Therefore, a systematic approach, often involving design of experiments (DoE), is employed to find the optimal balance of source parameters that ensures a consistent and proportional response for both compounds across the calibration range. researchgate.net This meticulous optimization is essential for the validity of the quantitative results.

Method Validation and Quality Assurance Protocols

The use of Imidacloprid impurity 2-d4 (hydrochloride) as an internal standard is a key component of robust method validation and ongoing quality assurance. A validated analytical method ensures that the results are reliable and fit for purpose. Key validation parameters that are critically supported by the use of an internal standard include:

Linearity: The internal standard helps to establish a linear calibration curve over a defined concentration range by correcting for any non-linear instrument response.

Accuracy: Accuracy, often assessed through recovery experiments in spiked matrix samples, is significantly improved. The internal standard compensates for losses during sample preparation and for matrix effects, leading to more accurate measurements of the true analyte concentration. rsc.org

Precision: Precision, expressed as the relative standard deviation (RSD) of replicate measurements, is enhanced because the internal standard corrects for random variations in the analytical process. Methods utilizing internal standards often achieve RSDs well below 15%. rsc.orgnih.gov

Limit of Quantification (LOQ): While the internal standard does not directly lower the instrument's detection limit, it improves the reliability of measurements at low concentrations, leading to a more robust and defensible LOQ. nih.gov

Matrix Effects: The internal standard, being chemically similar to the analyte, experiences similar matrix-induced signal suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, these effects are largely canceled out.

Table 2: Summary of Method Validation Parameters

ParameterDescriptionRole of Internal Standard
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Corrects for instrument response variability, ensuring a more linear relationship.
Accuracy The closeness of agreement between a test result and the accepted reference value.Compensates for analyte loss during sample processing and matrix effects.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Corrects for random variations in the analytical procedure.
LOQ The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Improves the reliability of quantification at low levels.
Matrix Effect The effect of co-eluting, interfering substances on the ionization of the target analyte.Co-eluting internal standard experiences similar effects, which are normalized through ratio calculation.

Assessment of Analytical Accuracy, Precision, and Sensitivity (Limits of Detection and Quantification)

The validation of an analytical method is crucial to ensure the reliability of its results. Key parameters in this validation process include accuracy, precision, and sensitivity, the latter of which is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). The use of Imidacloprid impurity 2-d4 (hydrochloride) as an internal standard significantly contributes to achieving high performance in these areas by mitigating matrix effects and procedural errors. jst.go.jp

Accuracy and Precision

Accuracy, often expressed as the percentage recovery of a known amount of analyte spiked into a sample, and precision, typically reported as the relative standard deviation (RSD) of replicate measurements, are substantially improved with the use of deuterated internal standards. Studies have demonstrated that methods incorporating Imidacloprid-d4 for the analysis of imidacloprid and its metabolites achieve excellent accuracy and precision across various complex matrices.

For instance, a method developed for the determination of imidacloprid and its metabolites in crayfish tissues using a QuEChERS extraction and LC-MS/MS reported spiked recoveries ranging from 80.6% to 112.7%, with relative standard deviations between 4.2% and 12.6%. nih.gov Similarly, a multi-residue method for neonicotinoids in fruits, vegetables, and cereals using isotope-labeled internal standards showed average recoveries of 90.1–105.5% with RSDs lower than 15.0%. nih.gov These findings underscore the effectiveness of using deuterated internal standards to obtain reliable quantitative data.

Table 1: Illustrative Accuracy and Precision Data for Imidacloprid Analysis Using a Deuterated Internal Standard

MatrixAnalyteFortification Level (µg/kg)Mean Recovery (%)RSD (%)Reference
Crayfish MuscleImidacloprid1095.28.5 nih.gov
Crayfish HepatopancreasImidacloprid5098.76.3 nih.gov
Brown RiceImidacloprid10983.1 nih.gov
GrapesImidacloprid101024.7 nih.gov
PeanutsImidacloprid10992.9 nih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The use of sensitive instrumentation like tandem mass spectrometry, combined with the noise-reducing and signal-stabilizing effects of an internal standard like Imidacloprid impurity 2-d4 (hydrochloride), allows for very low detection and quantification limits.

A study analyzing imidacloprid in brinjal and okra using LC-MS/MS reported an LOD of 0.001 µg/g and an LOQ of 0.003 µg/g for brinjal. umweltbundesamt.at For the analysis of imidacloprid and its metabolites in crayfish tissues, the LODs were in the range of 0.02–0.5 µg/L, and the LOQs were between 0.05–2.0 µg/L. nih.gov

Table 2: Examples of LOD and LOQ for Imidacloprid Analysis with Methods Amenable to Deuterated Internal Standards

MatrixAnalytical TechniqueLODLOQReference
BrinjalLC-MS/MS0.001 µg/g0.003 µg/g umweltbundesamt.at
OkraLC-MS/MS0.0025 µg/g0.008 µg/g umweltbundesamt.at
Crayfish TissuesLC-MS/MS0.02-0.5 µg/L0.05-2.0 µg/L nih.gov
WaterHPLC-SPE0.5 µg/L- epa.gov
SoilHPLC5 µg/kg- epa.gov

Development and Performance Evaluation of Internal Standard Calibration Curves

In quantitative analysis, a calibration curve is constructed by plotting the response of the analytical instrument against a known concentration of the analyte. When an internal standard such as Imidacloprid impurity 2-d4 (hydrochloride) is used, the calibration curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. This ratiometric approach is fundamental to correcting for variations in sample injection volume and instrument response. eurl-pesticides.eu

The performance of an internal standard calibration curve is primarily evaluated based on its linearity, which is typically assessed by the coefficient of determination (R²). A value of R² close to 1.000 indicates a strong linear relationship between the concentration and the response ratio. Research consistently shows that methods employing Imidacloprid-d4 as an internal standard exhibit excellent linearity over a wide dynamic range, with R² values often exceeding 0.99. jst.go.jp

For example, in the analysis of pesticides in cannabis matrices, the use of Imidacloprid-d4 as an internal standard helped to achieve a relative standard deviation (%RSD) between the data points of the calibration curve of under 15%. nih.gov Another study on the determination of imidacloprid and its metabolites in crayfish reported correlation coefficients greater than 0.99 for all target compounds. researchgate.net

Table 3: Performance Characteristics of a Typical Internal Standard Calibration Curve for Imidacloprid

ParameterTypical Value/RangeSignificance
Linearity (R²)> 0.99Indicates a strong correlation between concentration and response ratio.
Calibration Rangee.g., 0.5 - 500 µg/LDefines the concentration range over which the method is accurate and precise.
Residuals< ±20%Demonstrates the closeness of the experimental data points to the fitted calibration curve.

The use of an isotopically labeled internal standard is particularly advantageous in complex matrices where matrix effects (ion suppression or enhancement) can significantly impact the analyte's signal. Since the internal standard is affected by the matrix in the same way as the native analyte, the ratio of their signals remains constant, leading to more accurate quantification.

Inter-laboratory Validation of Analytical Methods Incorporating Deuterated Standards

Inter-laboratory validation, also known as a collaborative study or round-robin test, is the ultimate evaluation of an analytical method's robustness and reproducibility. In such studies, a set of identical samples is analyzed by multiple laboratories using the same analytical method. The goal is to determine the variability of the results between different laboratories (reproducibility) and to demonstrate that the method is transferable and can be reliably performed by different analysts using different equipment.

The use of deuterated internal standards like Imidacloprid impurity 2-d4 (hydrochloride) is highly recommended for methods that will undergo inter-laboratory validation. This is because the internal standard helps to minimize the variations that can arise from differences in instrumentation, sample preparation, and analytical conditions across laboratories. nih.gov By correcting for these variables, the reproducibility of the method is significantly improved.

While specific inter-laboratory validation studies focusing exclusively on "Imidacloprid impurity 2-d4 (hydrochloride)" as an internal standard are not widely available in the public domain, a collaborative study on the determination of imidacloprid in various formulations was conducted by fourteen laboratories in seven countries. researchgate.net Although this particular study used a different internal standard (propiophenone), it highlights the importance and process of such validations for establishing a method's credibility. researchgate.net

The principles of method validation and the demonstrated benefits of using isotope-labeled internal standards strongly suggest that a method incorporating Imidacloprid impurity 2-d4 (hydrochloride) would exhibit good inter-laboratory reproducibility. The inherent ability of the deuterated standard to compensate for matrix effects and variations in analytical runs leads to more consistent results across different laboratory settings. jst.go.jp Proficiency testing schemes, where laboratories analyze standard reference materials, are another form of inter-laboratory comparison that ensures the ongoing competence of analytical laboratories. umweltbundesamt.atresearchgate.net

Table 4: Key Parameters Assessed in Inter-laboratory Validation

ParameterDescriptionImportance for Methods with Deuterated Standards
Repeatability (RSDr) The precision obtained under identical operating conditions within a single laboratory over a short period.The internal standard helps to achieve high intra-laboratory precision.
Reproducibility (RSDR) The precision obtained under different operating conditions (different labs, analysts, equipment).The use of a deuterated standard is crucial for minimizing inter-laboratory variability and achieving good reproducibility.
Trueness The closeness of the mean of a large series of test results to the accepted reference value.The internal standard helps to ensure accurate quantification, leading to high trueness.
HorRat Value A measure of the acceptability of the reproducibility of a method, calculated from the observed RSDR and a predicted RSDR.A HorRat value close to 1.0 indicates acceptable inter-laboratory precision.

Applications in Environmental Fate and Transformation Research of Imidacloprid

Tracing Environmental Transformation Pathways of Imidacloprid (B1192907) in Various Compartments

The environmental degradation of imidacloprid leads to the formation of several metabolites, and understanding these transformation pathways is essential for a complete environmental risk assessment. While direct tracer studies using Imidacloprid impurity 2-d4 (hydrochloride) to elucidate these entire pathways are not extensively documented in publicly available research, the principle of using isotopically labeled compounds is fundamental to such investigations. The known degradation of imidacloprid involves several key reactions, including hydroxylation, reduction of the nitro group, and cleavage of the molecule.

Major identified metabolites in soil and water include imidacloprid urea, imidacloprid guanidine (B92328), and 6-chloronicotinic acid. researchgate.netresearchgate.netnih.gov The formation of these products is influenced by environmental conditions such as sunlight (photodegradation) and microbial activity. nih.govnih.govnih.gov For instance, photodegradation in water can proceed through different pathways than microbial degradation in soil. nih.gov The use of a deuterated standard like Imidacloprid impurity 2-d4 (hydrochloride) in laboratory and field studies would enable researchers to spike environmental samples and, by tracking the appearance of deuterated metabolites, unequivocally confirm the transformation pathways and the specific conditions under which they occur. This is because the mass difference introduced by the deuterium (B1214612) atoms allows for the clear differentiation of the spiked compound and its breakdown products from any pre-existing, non-labeled imidacloprid and its metabolites in the environment.

Quantification of Imidacloprid Residues and Degradation Products in Environmental Matrices

The most prominent application of Imidacloprid impurity 2-d4 (hydrochloride) is as an internal standard in the quantitative analysis of imidacloprid and its metabolites in diverse environmental samples. These matrices include soil, water, and various biological tissues. researchgate.netnih.govresearchgate.net The addition of a known amount of the deuterated standard to a sample at the beginning of the analytical process allows for the correction of any loss of the target analyte during sample extraction and cleanup, as well as for variations in instrument response. This isotope dilution mass spectrometry (IDMS) approach significantly improves the accuracy and precision of the quantification.

Analytical methods, predominantly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), are validated to ensure their reliability. researchgate.net These validation studies typically report on linearity, limits of detection (LOD), limits of quantification (LOQ), and recovery rates. For example, a method for analyzing imidacloprid in pepper reported recovery rates between 70% and 120% with a relative standard deviation (RSD) of less than 20% when using matrix-matched standards. researchgate.net Another study on the analysis of imidacloprid and its metabolites in crayfish tissues using imidacloprid-d4 (B124505) as an internal standard reported recoveries ranging from 80.6% to 112.7% and a limit of quantification between 0.05 and 2.0 µg/kg. nih.gov

Interactive Data Table: Performance of Analytical Methods Using Deuterated Imidacloprid

MatrixAnalytical MethodLabeled StandardAnalyte(s)Recovery (%)LOQReference
PepperLC-MS/MSMatrix-matchedImidacloprid & metabolites70-120Not specified researchgate.net
Crayfish TissuesQuEChERS, HPLC-MS/MSImidacloprid-d4Imidacloprid & metabolites80.6-112.70.05-2.0 µg/kg nih.gov
Wheat-Soil Systemd-SPE, LC-MS/MSNot specifiedImidacloprid & 6 metabolites74.4-109.50.001-0.005 mg/kg nih.gov
Mango, Cowpea, WaterElectrochemical SensorNot specifiedImidacloprid90-1100.5 µM nih.gov

Degradation Kinetics and Persistence Studies Facilitated by Deuterated Analogs

Understanding the rate at which imidacloprid degrades in the environment is crucial for assessing its persistence and the potential for long-term exposure. Deuterated analogs like Imidacloprid impurity 2-d4 (hydrochloride) are invaluable in these kinetic studies. By using the deuterated compound as an internal standard, researchers can accurately measure the decreasing concentration of the parent imidacloprid over time in various environmental compartments.

Degradation of imidacloprid generally follows first-order kinetics, and its half-life can vary significantly depending on the environmental matrix and conditions. nih.govykcs.ac.cn For instance, studies have shown that the half-life of imidacloprid in soil can range from approximately 10 to 17 days in certain Florida soils. plos.org In other studies, the degradation of imidacloprid in soil was observed to be around 40% to 55% over a period of 300 to 400 days, indicating its potential for persistence. nih.gov In aqueous environments, photodegradation can be a much faster process, with the degradation rate of imidacloprid being as high as 88.5% within 90 minutes under specific UV irradiation conditions. ykcs.ac.cn

Interactive Data Table: Degradation Kinetics of Imidacloprid in Different Environmental Compartments

Environmental MatrixDegradation ProcessKinetic ModelHalf-life (t½) / Degradation RateReference
Florida Soils (Entisol & Ultisol)BiodegradationFirst-order10 - 17 days plos.org
Drummer & Exeter SoilsBiodegradationFirst-order40-55% degradation in 300-400 days nih.gov
Water (UV/PI system)PhotodegradationFirst-order88.5% degradation in 90 minutes ykcs.ac.cn
Unripe Tomatoes (Ozonolysis)OxidationFirst-order74.87% degradation in 25 minutes scirp.org

Assessment of Sorption and Leaching Behavior in Soil-Water Systems

The potential for imidacloprid to move through the soil profile and contaminate groundwater is a significant environmental concern. This mobility is largely governed by its sorption to soil particles and its subsequent leaching. Isotope-labeled compounds are critical for accurately studying these processes. While direct studies using Imidacloprid impurity 2-d4 (hydrochloride) for this purpose are not abundant in the literature, the principles are well-established through research using radiolabeled imidacloprid (¹⁴C-imidacloprid).

Sorption of imidacloprid to soil is often described by the Freundlich isotherm, which provides a sorption coefficient (Kf) indicating the strength of the interaction between the pesticide and the soil. nih.gov Research has shown that soil organic matter is the primary sorptive medium for imidacloprid. nih.gov In a study of six different soils, the Freundlich sorption coefficients (Kf) for imidacloprid ranged from 0.61 to 5.09. nih.gov

Leaching studies, often conducted using soil columns, provide direct evidence of the mobility of imidacloprid. In one such study, the concentration of imidacloprid in the leachate decreased from 0.481 ppm in the first portion of water to 0.327 ppm in the last, while the concentration in the soil column decreased with depth. Field studies have observed the leaching of imidacloprid down to a depth of 60 cm, with its concentration decreasing with increasing soil depth. The tendency for imidacloprid to leach is influenced by soil properties such as organic matter content, texture, and pH.

Interactive Data Table: Sorption and Leaching Parameters of Imidacloprid

Soil TypeParameterValueReference
Various (6 types)Freundlich Sorption Coefficient (Kf)0.61 - 5.09 nih.gov
Alluvial SoilLeaching in Column (Water)0.481 ppm to 0.327 ppm
Alluvial SoilLeaching in Column (Soil)0.783 ppm to 0.038 ppm
Alluvial SoilLeaching in Field (0-10 cm depth)3.311 ppm
Alluvial SoilLeaching in Field (31-60 cm depth)0.357 ppm

Applications in Metabolism and Biotransformation Studies of Imidacloprid

Elucidation of Imidacloprid (B1192907) Metabolic Pathways in Non-Human Biological Systems

The use of stable isotope-labeled compounds like Imidacloprid-d4 (B124505) is fundamental to deciphering the biotransformation pathways of Imidacloprid in various non-human organisms, including insects and plants. By introducing Imidacloprid and tracing its metabolites, scientists can map how different species process the insecticide.

In insects, metabolism is a key factor in both the efficacy of the insecticide and the development of resistance. Studies in species like the small brown planthopper (Laodelphax striatellus) have shown that cytochrome P450 enzymes are responsible for metabolizing Imidacloprid. nih.gov The primary metabolic reaction is the hydroxylation of the imidazolidine (B613845) ring, leading to the formation of 5-hydroxy-imidacloprid. nih.gov Similarly, in honeybees (Apis mellifera), Imidacloprid is rapidly metabolized to metabolites including 5-hydroxyimidacloprid and Imidacloprid-olefin. researchgate.net Research in Drosophila melanogaster (fruit fly) larvae identified eight distinct metabolites, with a significant increase in three specific metabolites linked to the overexpression of the resistance-associated enzyme Cyp6g1. nih.gov The use of a deuterated standard in such studies helps to unambiguously identify these metabolites against a complex biological background.

In plants, Imidacloprid undergoes extensive metabolism following uptake. researchgate.net Research has identified three principal metabolic pathways that occur across various crops. researchgate.net

Hydroxylation: The imidazolidine ring is hydroxylated, often followed by the elimination of water to form the olefin metabolite. researchgate.net

Nitro-group Reduction: The nitro group is reduced to a nitrosimine, which can be further converted to a guanidine (B92328) metabolite. researchgate.net

Oxidative Cleavage: The molecule can be cleaved at the methylene (B1212753) bridge, forming 6-chloropicolyl alcohol, which is subsequently oxidized to 6-chloronicotinic acid (6-CNA). researchgate.net

These pathways demonstrate the complex degradation of Imidacloprid within plants, transforming it into various other compounds.

Table 1: Key Imidacloprid Metabolites Identified in Non-Human Biological Systems

MetaboliteOrganism/SystemMetabolic ProcessReference
5-hydroxy-imidaclopridInsects (e.g., Laodelphax striatellus, Apis mellifera)Hydroxylation nih.govresearchgate.net
Imidacloprid-olefinPlants, Insects (e.g., Apis mellifera)Hydroxylation and Dehydration researchgate.netresearchgate.netresearchgate.net
6-chloronicotinic acid (6-CNA)Plants, Mammals (Rats)Oxidative Cleavage researchgate.netepa.gov
desnitro-imidaclopridEnvironment (Photodegradation), MammalsNitro-reduction nih.govnih.gov

Quantitative Analysis of Imidacloprid and its Metabolites in Biofluids and Tissues

Imidacloprid-d4 is most frequently employed as an internal standard for the quantification of Imidacloprid and its metabolites in complex matrices such as honey, pollen, soil, water, and biological tissues. sigmaaldrich.comcaymanchem.com Analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on internal standards to ensure accuracy and precision. acs.orgnih.gov

The principle involves adding a known quantity of Imidacloprid-d4 to a sample prior to extraction and analysis. During sample preparation, any loss of the target analyte (Imidacloprid) is mirrored by a proportional loss of the internal standard. In the mass spectrometer, the parent compound and its deuterated analogue are separated by their mass-to-charge ratio (m/z). For example, representative chromatographs from an analysis of pig urine show distinct peaks for Imidacloprid and Imidacloprid-d4, allowing for separate detection. researchgate.net By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, analysts can accurately calculate the initial concentration of Imidacloprid in the sample, effectively compensating for matrix effects and variations in extraction recovery. acs.orglcms.cz

This methodology has been successfully applied to determine Imidacloprid residues in a wide array of agricultural and environmental samples, ensuring reliable monitoring for regulatory and research purposes. nih.govwisconsin.edu For instance, studies have used this approach to quantify neonicotinoid residues in honey, pollen, fruits, and vegetables. sigmaaldrich.comacs.org

Table 2: Application of Imidacloprid-d4 as an Internal Standard for Quantitative Analysis

Sample MatrixAnalytical TechniquePurposeReference
Honey and PollenLC-MS/MSResidue monitoring sigmaaldrich.comlcms.cz
SoilChromatographyEnvironmental fate analysis sigmaaldrich.com
Food Matrices (Fruits, Vegetables)LC-MS/MSDietary exposure assessment acs.orgnih.gov
Pig UrineLC-MS/MSBiofluid analysis researchgate.net
WaterSERS, LC-MS/MSEnvironmental monitoring wisconsin.edu

Investigation of Interspecies Metabolic Differences Utilizing Deuterated Probes

Deuterated standards like Imidacloprid-d4 are critical for investigating how the metabolism of xenobiotics varies between different species. These comparative studies are essential for understanding species-specific susceptibility and for extrapolating toxicological data from laboratory animals to other species.

Research using liver microsomes has revealed significant differences in the rate and pathway of Imidacloprid metabolism among cats, dogs, rats, and humans. nih.gov For example, the rate of oxidation of Imidacloprid to 4-hydroxy-imidacloprid was highest in rats, while the formation of 5-hydroxy-imidacloprid was most efficient in rats and humans. nih.gov Such studies highlight that metabolic capabilities are not uniform across species. The enzymes responsible for these transformations, primarily cytochrome P450s and aldehyde oxidases, show high species variation in their expression and activity. nih.gov

In these experiments, the use of a deuterated internal standard allows for the precise quantification of the parent compound's depletion and the formation rates of various metabolites in the liver preparations of each species. This accurate quantification is the foundation for determining kinetic parameters and making meaningful comparisons about metabolic efficiency and pathways, ultimately explaining why some species may be more or less susceptible to the effects of the compound.

Table 3: Comparative Metabolic Activity for Imidacloprid in Different Species

SpeciesMetabolic FindingKey Enzyme FamilyReference
RatHighest rate of oxidation to 4-hydroxy-imidacloprid. High rate of formation of 5-hydroxy-imidacloprid.Cytochrome P450 (CYP) nih.gov
HumanGreatest enzyme kinetics for metabolism to 5-hydroxy-imidacloprid (similar to rat).Cytochrome P450 (CYP) nih.gov
CatLower formation of certain metabolites compared to other species.Cytochrome P450 (CYP) nih.gov
Earthworm (Eisenia andrei)Evidence of Phase I metabolism via Cytochrome P450 upregulation.Cytochrome P450 (CYP) nih.gov

Dynamics of Uptake and Translocation in Model Organisms and Plants

Understanding how Imidacloprid is absorbed, distributed, and accumulated in plants and other organisms is crucial for assessing its efficacy as a systemic insecticide and its potential for entering the food chain. Stable isotope-labeled tracers like Imidacloprid-d4 are ideal for these dynamic studies, which often use mass spectrometry to track the compound's movement. While some studies have historically used radiolabeled compounds (e.g., ¹⁴C-Imidacloprid), the principles of using a deuterated tracer are analogous and offer the benefit of avoiding radioactivity. researchgate.net

In plants, Imidacloprid is known for its systemic properties, meaning it can be transported throughout the plant. acs.org When applied as a seed treatment or to the soil, it is taken up by the roots and translocated upwards (acropetally) through the xylem to the shoots and leaves. researchgate.netnih.gov Studies in corn have shown that uptake through the seed pathway can transport more Imidacloprid into the shoot tissues compared to the root pathway at the same dosage rate, primarily because the seed is in direct contact with high concentrations. nih.gov Research on soybeans has also investigated how factors like soil moisture can influence the uptake and distribution of the insecticide. researchgate.net

In a study on tomato plants using a formulation of Imidacloprid loaded into fluorescent mesoporous silica (B1680970) nanoparticles, researchers were able to visualize the transport of the insecticide. nih.gov The results showed that whether applied via root uptake or foliar spray, the nanoparticles could effectively carry Imidacloprid to various plant tissues, though it was not detected in the tomato fruits. nih.gov Using a deuterated standard in the quantitative analysis phase of such studies would ensure accurate measurement of the compound in different plant parts (root, stem, leaf), providing a clear picture of its translocation dynamics.

Table 4: Distribution of Imidacloprid in Plant Tissues Following Uptake

PlantApplication MethodKey Finding on TranslocationReference
General CropsSeed Dressing / SoilGood acropetal translocation to shoots and leaves via xylem; poor basipetal translocation. researchgate.net
CornSeed Treatment vs. HydroponicSeed pathway transported 1.9-2.5 times more Imidacloprid into shoots than the root pathway. nih.gov
TomatoRoot Uptake / Foliar SprayEffectively transported to various plant tissues; not detected in fruits. nih.gov
SoybeanSeed TreatmentUptake and translocation patterns differed across vegetative stages and were affected by soil moisture. researchgate.net

Regulatory Science and Reference Standard Development for Pesticides

Role of Deuterated Impurities in Analytical Reference Material Certification

The certification of analytical reference materials is a cornerstone of accurate and reproducible chemical analysis. In the context of pesticides, certified reference materials (CRMs) for both the active ingredient and its significant impurities are essential for calibrating analytical instruments and validating testing methods. sigmaaldrich.com Deuterated impurities, such as Imidacloprid (B1192907) impurity 2-d4 (hydrochloride), play a pivotal role in this certification process, primarily by serving as ideal internal standards. pubcompare.aicaymanchem.com

An internal standard is a substance with similar chemical and physical properties to the analyte of interest, which is added in a known amount to both the calibration standards and the unknown samples. researchgate.netclearsynth.com The use of a stable isotope-labeled internal standard, like Imidacloprid impurity 2-d4 (hydrochloride), is particularly advantageous. medchemexpress.com Since it is structurally almost identical to the non-labeled impurity, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in mass spectrometry. researchgate.net However, due to the mass difference imparted by the deuterium (B1214612) atoms, it can be distinguished from the native analyte by a mass spectrometer. clearsynth.com

This unique characteristic allows the deuterated standard to compensate for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the precision and accuracy of quantification. clearsynth.comlcms.cz The development of deuterated standards arose from the need for more precise analytical methods to track the environmental interactions of pesticides, enabling researchers to differentiate between parent compounds and their metabolites with high accuracy. pubcompare.ai Therefore, the certification of a reference material for an impurity often involves its analysis against a highly pure, well-characterized deuterated version, ensuring the traceability and reliability of the certified value.

Key Attributes of Deuterated Impurity Standards:

Attribute Significance in Reference Material Certification
High Isotopic Purity Ensures minimal interference from unlabeled or partially labeled molecules, leading to more accurate quantification. pubcompare.aibioscience.co.uk
Chemical Purity Guarantees that the standard itself is free from other contaminants that could affect the analytical results.
Structural Similarity Allows the standard to mimic the behavior of the native impurity through the entire analytical process. researchgate.net

| Mass Difference | Enables distinct detection by mass spectrometry, preventing signal overlap with the target analyte. clearsynth.com |

Standardization of Analytical Methods for Pesticide Residue Monitoring and Compliance

Regulatory bodies worldwide set maximum residue limits (MRLs) for pesticides in food and environmental samples. To ensure compliance with these regulations, standardized and validated analytical methods are indispensable. The use of Imidacloprid impurity 2-d4 (hydrochloride) as an internal standard is a key component in the standardization of methods for monitoring Imidacloprid and its impurities.

Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are commonly employed for the determination of pesticide residues due to their high sensitivity and selectivity. lcms.czresearchgate.netnih.gov However, complex sample matrices, like those from soil, water, and various food products, can cause "matrix effects," leading to either suppression or enhancement of the analyte signal and, consequently, inaccurate results. lcms.czresearchgate.net

The incorporation of a deuterated internal standard like Imidacloprid impurity 2-d4 (hydrochloride) is a widely accepted strategy to counteract these matrix effects. researchgate.netlcms.cz By adding the internal standard at a fixed concentration to all samples and calibration standards, the ratio of the analyte response to the internal standard response is used for quantification. lcms.cz This ratio remains stable even when matrix effects alter the absolute responses of both the analyte and the standard, thus ensuring the robustness and reliability of the method across different sample types.

A study on the determination of Imidacloprid and its metabolites in crayfish tissue utilized Imidacloprid-d4 (B124505) as an internal standard to achieve reliable quantification. The method demonstrated good recoveries ranging from 80.6% to 112.7% with relative standard deviations between 4.2% and 12.6%. nih.gov Similarly, in the analysis of various cannabis matrices, the use of deuterated analogues, including Imidacloprid-d4, was shown to be crucial for obtaining accurate quantitative results by compensating for matrix-induced variations. lcms.cz

Performance of an LC-MS/MS Method for Imidacloprid Using a Deuterated Standard:

Parameter Result
Linearity (R²) >0.99
Limit of Detection (LOD) 0.02–0.5 μg·L⁻¹ nih.gov
Limit of Quantification (LOQ) 0.05–2.0 μg·L⁻¹ nih.gov
Recovery 80.6–112.7% nih.gov

| Relative Standard Deviation (RSD) | 4.2–12.6% nih.gov |

Implications for Quality Control and Impurity Profiling in Agrochemistry

The quality and purity of a pesticide product are critical for its safe and effective use. Impurity profiling, the identification and quantification of all impurities present in a technical grade active ingredient, is a mandatory part of the product registration and quality control process. epa.gov The availability of certified reference standards for impurities, including deuterated versions like Imidacloprid impurity 2-d4 (hydrochloride), has significant implications for agrochemical quality control.

During the manufacturing process of Imidacloprid, several impurities can be formed. epa.gov Regulatory authorities require that any impurity present above a certain threshold (e.g., 0.1%) be identified, quantified, and assessed for potential toxicity. epa.gov The use of a certified deuterated impurity standard allows for the precise quantification of its corresponding non-labeled impurity in batches of the technical grade active ingredient. This ensures that the manufacturing process is consistent and that the final product meets the required purity specifications.

Furthermore, these deuterated standards are invaluable tools in stability studies. By accurately measuring the formation of specific impurities over time and under various storage conditions, manufacturers can establish appropriate shelf-lives for their products. In essence, isotope-labeled impurity standards like Imidacloprid impurity 2-d4 (hydrochloride) serve as a benchmark for quality, enabling the agrochemical industry to produce high-purity pesticides and ensuring that any associated impurities are maintained below levels that could pose a risk to human health or the environment.

Emerging Research Frontiers and Methodological Innovations

Integration of Imidacloprid (B1192907) Impurity 2-d4 (hydrochloride) in Novel High-Throughput Analytical Platforms

The accurate quantification of pesticide residues and their metabolites in complex matrices such as soil, water, and biological tissues is a significant analytical challenge. Imidacloprid impurity 2-d4 (hydrochloride) serves as an ideal internal standard for analytical techniques, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The use of stable isotope-labeled internal standards is critical in high-throughput analytical workflows to ensure accuracy and precision. nih.gov

High-throughput platforms are essential for processing large numbers of samples in environmental monitoring programs and human biomonitoring studies. The core advantage of using a deuterated standard like Imidacloprid impurity 2-d4 (hydrochloride) is its ability to compensate for matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting substances from the sample matrix. nih.gov Since the labeled standard has nearly identical chemical and physical properties to the non-labeled analyte (the desnitro-imidacloprid metabolite), it experiences the same variations during sample preparation, extraction, and ionization. nih.gov This allows for reliable quantification even at trace levels.

Recent research highlights the necessity of such standards in methods developed for the high-throughput measurement of neonicotinoids in various samples, including surface water and human urine. researchgate.net For instance, automated solid-phase extraction systems using 96-well plates have been developed to achieve high-throughput analysis of neonicotinoids and their metabolites in urine for large-scale cohort studies. The inclusion of isotope-labeled standards is fundamental to the success of these platforms.

Beyond simple quantification, novel high-throughput platforms are emerging that probe the biological activity of pesticide metabolites. One such innovative application involves high-throughput calcium imaging in neuronal cell cultures to assess the neurotoxic effects of compounds. nih.gov Studies have shown that the non-labeled metabolite, desnitro-imidacloprid, is a potent activator of certain human nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov In such functional assays, an isotopically labeled standard like Imidacloprid impurity 2-d4 (hydrochloride) would be invaluable for precise quantification of the active compound within the assay system, allowing for accurate dose-response modeling and toxicological assessment.

The table below summarizes key parameters for the analysis of imidacloprid and its metabolites where a deuterated internal standard is crucial.

Analytical ParameterDetailsSignificance of Labeled Standard
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Co-elutes with the analyte, allowing for accurate signal normalization.
Sample Matrices Urine, Surface Water, Soil, Plant Tissues, Animal TissuesCompensates for variable and complex matrix effects that can suppress or enhance the analyte signal. nih.govnih.gov
Sample Preparation QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE)Corrects for analyte loss during extraction and cleanup steps.
Quantification Limit ng/L to µg/kg range depending on the matrix and methodEnables highly sensitive and reliable detection at environmentally and biologically relevant concentrations.
High-Throughput Format 96-well plates, automated liquid handlingEssential for maintaining accuracy and reproducibility across a large number of samples.

Future Perspectives in Tracer Applications for Environmental and Biological Systems Modeling

The utility of Imidacloprid impurity 2-d4 (hydrochloride) extends beyond its role as an internal standard for quantification. As a stable isotope tracer, it holds significant potential for elucidating the complex pathways of pesticide metabolites in both the environment and living organisms, which is crucial for building accurate predictive models. nih.govresearchgate.net

One of the most promising future applications is in Compound-Specific Isotope Analysis (CSIA) . CSIA is a powerful forensic tool used to trace the source and degradation pathways of environmental contaminants. nih.govacs.org By analyzing the subtle changes in the isotopic ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of a pollutant, scientists can determine the extent of its degradation. Spiking an environmental system (e.g., a soil microcosm or aquatic mesocosm) with a known amount of a deuterated compound like Desnitro-imidacloprid-d4 allows researchers to meticulously track its fate without interference from the natural background levels of the compound. This can help differentiate between various degradation processes (e.g., microbial vs. photochemical) and build more robust models of environmental persistence and transformation. nih.gov

In biological systems, deuterated tracers are invaluable for metabolism and pharmacokinetic modeling . By administering a labeled compound, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) with high precision. izotop.hu For a metabolite of toxicological concern like desnitro-imidacloprid, nih.gov using its d4-labeled version can help answer critical questions, such as its rate of formation from the parent imidacloprid, its potential to cross biological barriers like the blood-brain barrier, and its residence time in various tissues. This information is essential for developing physiologically based pharmacokinetic (PBPK) models that can predict tissue-specific concentrations and potential toxicity in different species, including humans. researchgate.net

The future of tracer applications will likely involve multi-isotope approaches and integration with other "omics" technologies. For example, combining stable isotope tracing with metabolomics (a technique known as fluxomics) can provide a dynamic view of how a pesticide metabolite perturbs metabolic networks within an organism. mdpi.com As analytical instrumentation continues to improve in sensitivity and resolution, the ability to track isotopically labeled compounds at ever-lower concentrations will open new frontiers in environmental and biological systems modeling, ultimately leading to more accurate risk assessments for pesticides and their metabolites.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying Imidacloprid Impurity 2-d4 (hydrochloride) in complex matrices?

  • Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV/PDA detection is widely used for impurity profiling. Ensure method validation parameters (linearity, precision, accuracy, LOD/LOQ) comply with ICH Q2(R1) guidelines. Deuterated analogs (e.g., Impurity 2-d4) require isotopic purity verification via mass spectrometry (MS) to distinguish from non-deuterated species .
  • Challenges : Co-elution with matrix components may occur. Use gradient elution with buffered mobile phases (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to improve resolution .

Q. How should researchers handle and store Imidacloprid Impurity 2-d4 (hydrochloride) to maintain stability during experiments?

  • Protocol : Store lyophilized or solid forms at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation and isotopic exchange. For solutions, use freshly prepared solvents (e.g., deuterated DMSO for NMR studies) and avoid repeated freeze-thaw cycles .
  • Validation : Conduct accelerated stability studies at 40°C/75% RH for 6 months to simulate long-term storage conditions, monitoring degradation via HPLC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in deuterium incorporation efficiency data for Imidacloprid Impurity 2-d4 (hydrochloride) during synthesis?

  • Experimental Design :

Synthetic Route Optimization : Compare deuteration methods (e.g., catalytic hydrogenation vs. acid-catalyzed exchange) using LC-MS to track deuterium distribution.

Isotopic Purity Analysis : Employ high-resolution mass spectrometry (HRMS) or ²H-NMR to quantify deuteration at specific sites. For example, deviations >2% in isotopic abundance indicate incomplete labeling .

Statistical Validation : Apply ANOVA to assess batch-to-batch variability and identify critical process parameters (e.g., reaction temperature, catalyst loading) .

Q. What strategies are effective for characterizing degradation pathways of Imidacloprid Impurity 2-d4 (hydrochloride) under oxidative stress?

  • Approach :

Forced Degradation Studies : Expose the impurity to 3% H₂O₂ at 50°C for 24 hours. Monitor oxidation products via LC-MS/MS and compare fragmentation patterns with non-deuterated analogs to confirm structural changes.

Mechanistic Insights : Use density functional theory (DFT) simulations to predict reactive sites (e.g., chloropyridinyl group) and validate with kinetic studies .

Data Interpretation : Correlate degradation rates with environmental factors (pH, ionic strength) using Arrhenius plots to extrapolate shelf-life .

Q. How should researchers design experiments to assess the environmental fate of Imidacloprid Impurity 2-d4 (hydrochloride) in soil-water systems?

  • Experimental Framework :

Microcosm Setup : Spiked soil samples (1 ppm impurity) incubated under controlled conditions (25°C, 60% moisture). Analyze leaching potential via soil column chromatography and bioaccumulation in earthworms (Eisenia fetida) using LC-MS/MS.

Isotope Tracing : Leverage deuterium labeling to differentiate impurity-derived residues from background imidacloprid metabolites in mass balance studies .

Statistical Modeling : Apply first-order kinetics to estimate half-life and compartmental models to predict mobility .

Methodological Resources

  • Reference Standards : Use pharmacopeial-grade secondary standards (e.g., USP/BP) for calibration, ensuring traceability to primary standards .
  • Data Reproducibility : Document synthetic and analytical protocols in compliance with OECD GLP principles, emphasizing raw data archiving and independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.